molecular formula C12H11F3O2 B1623031 1-(3,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 63458-99-1

1-(3,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B1623031
CAS No.: 63458-99-1
M. Wt: 244.21 g/mol
InChI Key: CUEQDRLVAKAXSR-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and IUPAC name. The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule. The IUPAC name is a systematic method of naming chemical substances based on their structure .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes studying the reaction conditions, the reagents and catalysts used, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes understanding the reaction mechanism, which is the step-by-step sequence of reactions by which the overall chemical change occurs .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into the compound’s stability, reactivity, and suitability for certain applications .

Scientific Research Applications

1. Blue-Light Excitable Materials

A study by Liu et al. (2013) detailed the synthesis of a β-diketone ligand closely related to 1-(3,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione. This ligand, when coordinated with europium ion, yielded a complex that exhibited intense red emission and extended its excitation band to the blue light region, making it useful in fields that require blue light excitable red emission materials without UV radiation (Liu et al., 2013).

2. Gas Chromatography Applications

Dilli and Robards (1985) conducted studies on the gas chromatographic behavior of chelates derived from aromatic β-diketones similar to this compound. They found that several fluorinated chelates could be successfully chromatographed, which is consistent with their thermoanalytical behavior (Dilli & Robards, 1985).

3. Monitoring Cationic Photopolymerization

Ortyl et al. (2014) evaluated a carbazole derivative (a close relative to the compound ) as a fluorescent probe for monitoring cationic photopolymerization processes. This compound showed a significant shift in its fluorescence spectrum during the polymerization process, indicating its potential use in real-time monitoring of such processes (Ortyl et al., 2014).

4. Synthesis and Application in Organic Chemistry

The compound has been utilized in the synthesis of other complex molecules. For instance, Zou Yong (2001) used a similar compound in the synthesis of Celecoxib, indicating its utility in the synthesis of pharmaceutical compounds (Zou Yong, 2001).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. For drugs, this often involves interaction with biological macromolecules, typically proteins, which results in a biological response .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential health effects, physical and chemical hazards, safe handling and storage methods, and emergency procedures related to a compound .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c1-7-3-4-9(5-8(7)2)10(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEQDRLVAKAXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392947
Record name 1-(3,4-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63458-99-1
Record name 1-(3,4-Dimethylphenyl)-4,4,4-trifluoro-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63458-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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